molecular formula C14H15NO3 B1310332 (2-Methyl-3-propionyl-indol-1-yl)-acetic acid CAS No. 883543-84-8

(2-Methyl-3-propionyl-indol-1-yl)-acetic acid

Cat. No. B1310332
CAS RN: 883543-84-8
M. Wt: 245.27 g/mol
InChI Key: SBCYFNRAOWOQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-3-propionyl-indol-1-yl)-acetic acid (MPIA) is a novel organic compound that has recently gained a great deal of attention due to its potential applications in the field of medicinal chemistry. MPIA is a derivative of indole-3-acetic acid (IAA), which is an important plant hormone involved in the regulation of a variety of physiological processes. MPIA has been found to possess a number of unique properties, including a high affinity for metal ions, a high stability in aqueous solutions, and a low toxicity profile. In addition, MPIA has been shown to have a range of potential applications in the fields of biochemistry and medicinal chemistry, including its potential use as a therapeutic agent and as a research tool.

Scientific Research Applications

Bacterial Catabolism of Indole Derivatives

Indole-3-acetic acid (IAA) is a well-studied molecule due to its role as a plant growth hormone. Research has identified bacteria capable of degrading IAA through specific gene clusters, suggesting potential applications in bioremediation and the development of bacterial strains for agricultural purposes (Laird, Flores, & Leveau, 2020).

Effects on Material Corrosion

Studies have shown that acetic acid and similar carboxylic acids can influence the corrosion of materials like copper, which is critical for understanding how to protect industrial equipment and infrastructure in environments where these acids are present (Bastidas & La Iglesia, 2007).

Organic Solvent Applications

The extraction efficiencies of carboxylic acids, including acetic acid derivatives, have been reviewed, highlighting their potential in separation processes and the purification of chemicals, which is essential for pharmaceutical and chemical manufacturing industries (Djas & Henczka, 2018).

Environmental Impacts and Treatment

Research on the treatment of wastewater containing various organic acids points towards the need for efficient removal techniques, potentially involving biotechnological approaches for detoxification and recovery of resources (Goodwin, Carra, Campo, & Soares, 2018).

Drug Synthesis and Medical Applications

Levulinic acid, a derivative related to acetic acid, has been highlighted for its role in drug synthesis, offering a pathway to more cost-effective and cleaner reactions in the pharmaceutical industry, which could be relevant for the synthesis pathways involving "(2-Methyl-3-propionyl-indol-1-yl)-acetic acid" (Zhang et al., 2021).

properties

IUPAC Name

2-(2-methyl-3-propanoylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-12(16)14-9(2)15(8-13(17)18)11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCYFNRAOWOQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(N(C2=CC=CC=C21)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236824
Record name 2-Methyl-3-(1-oxopropyl)-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883543-84-8
Record name 2-Methyl-3-(1-oxopropyl)-1H-indole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883543-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(1-oxopropyl)-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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